2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
CAS No.: 2091260-66-9
Cat. No.: VC6336458
Molecular Formula: C6H2ClF4NO2S
Molecular Weight: 263.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091260-66-9 |
|---|---|
| Molecular Formula | C6H2ClF4NO2S |
| Molecular Weight | 263.59 |
| IUPAC Name | 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H2ClF4NO2S/c7-15(13,14)3-1-2-4(6(9,10)11)12-5(3)8/h1-2H |
| Standard InChI Key | NLUCQLBMZBTSCE-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1S(=O)(=O)Cl)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (C₆H₂ClF₃NO₂S) features a pyridine ring substituted at positions 2, 3, and 6 with fluorine, sulfonyl chloride (-SO₂Cl), and trifluoromethyl (-CF₃) groups, respectively. The molecular weight is 279.60 g/mol, with the sulfonyl chloride moiety contributing to its high reactivity. The InChI code for this compound is 1S/C6H2ClF3NO2S/c7-5-3(14(8,12)13)1-2-4(11-5)6(9,10)15/h1-2H, reflecting its stereochemical configuration .
Table 1: Comparative Analysis of Pyridine Sulfonyl Chloride Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Key Differentiators |
|---|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | F (2), -CF₃ (6), -SO₂Cl (3) | C₆H₂ClF₃NO₂S | Balanced electronic effects |
| 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | Cl (6), -CF₃ (5), -SO₂Cl (3) | C₆H₂Cl₂F₃NO₂S | Chlorine enhances electrophilicity |
| 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | Cl (2), -CF₃ (6), -SO₂Cl (3) | C₆H₂Cl₂F₃NO₂S | Chlorine at position 2 alters steric hindrance |
The fluorine atom at position 2 reduces electron density on the pyridine ring, while the -CF₃ group at position 6 provides strong electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves multi-step halogenation and sulfonation processes. A patent describing the preparation of analogous benzene sulfonyl chlorides (CN106478464A) provides a adaptable framework :
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Diazotization and Chlorosulfonation:
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Starting from 2-fluoro-6-(trifluoromethyl)pyridin-3-amine, diazotization with sodium nitrite (NaNO₂) in hydrochloric acid generates a diazonium salt.
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Subsequent treatment with sulfur dioxide (SO₂) in the presence of copper sulfate (CuSO₄) yields the intermediate sulfonic acid.
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Reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride .
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Fluorine Introduction:
Table 2: Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Strict temperature control (±2°C) |
| Sulfonation | SO₂, CuSO₄, 50–60°C | Excess SO₂ improves conversion |
| Chlorination | PCl₅, reflux | Anhydrous conditions critical |
| Fluorination | KF/NaF, phase-transfer catalyst, 150–250°C | Higher temperatures accelerate kinetics |
Industrial-scale production requires careful control of exothermic reactions, particularly during chlorosulfonation, where side reactions can lead to decomposition .
Physicochemical Properties
Stability and Reactivity
The compound is highly reactive due to the sulfonyl chloride group, which undergoes hydrolysis in the presence of moisture to form sulfonic acids. Key properties include:
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Melting Point: Estimated 45–50°C (analogous to 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride)
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Solubility: Miscible with dichloromethane, THF, and DMF; insoluble in water
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Thermal Stability: Decomposes above 200°C, releasing SO₂ and HCl gases
The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs, while the fluorine atom at position 2 moderates electrophilicity at the sulfonyl chloride site .
Applications in Industry and Research
Agrochemical Intermediates
Pyridine sulfonyl chlorides serve as precursors to sulfonamide herbicides and fungicides. For example:
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Reaction with amines produces sulfonamides that inhibit acetolactate synthase (ALS), a target in weed control .
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The trifluoromethyl group improves lipid solubility, enhancing bioavailability in plant systems .
Pharmaceutical Synthesis
The sulfonyl chloride moiety enables conjugation with biologics:
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Protease Inhibitors: Covalent binding to catalytic serine residues in viral proteases .
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PET Tracers: Radiolabeling via nucleophilic aromatic substitution with fluorine-18 .
| Exposure Route | PPE Specification | Rationale |
|---|---|---|
| Inhalation | NIOSH-approved respirator with acid gas filters | Prevents SO₂/HCl vapor inhalation |
| Skin Contact | Butyl rubber gloves, chemical-resistant suit | Mitigates corrosive exposure |
Spill management requires neutralization with sodium bicarbonate followed by adsorption using vermiculite .
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